molecular formula C17H14IN3O3 B8657757 ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate

ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate

Cat. No.: B8657757
M. Wt: 435.22 g/mol
InChI Key: NSKOSLWHYXMWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an ethyl ester group, an iodophenyl moiety, and a pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of N-(4-iodophenyl)-β-alanine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyridazine ring system . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The iodophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate can be compared with other pyridazine derivatives:

    Ethyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate: Similar structure but with a chlorophenyl group instead of an iodophenyl group.

    Ethyl 1-(4-bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate: Contains a bromophenyl group, which affects its reactivity and biological activity.

The uniqueness of this compound lies in the presence of the iodophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H14IN3O3

Molecular Weight

435.22 g/mol

IUPAC Name

ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate

InChI

InChI=1S/C17H14IN3O3/c1-2-24-17(23)14-15(22)13-4-3-9-19-16(13)21(20-14)10-11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3

InChI Key

NSKOSLWHYXMWMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C(C1=O)C=CC=N2)CC3=CC=C(C=C3)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate (1.00 g, 4.56 mmol) and 2-chloro-5-(chloromethyl)pyridine [(Example 5, Step 1), 500 mg, 2.28 mmol] and 4-iodobenzylbromide (745 mg, 2.51 mmol, 1.1 equiv) were dissolved in degassed N,N-dimethylformamide (5 mL) and cooled to 0° C. The mixture was treated with sodium hydride (109 mg, 2.74 mmol, 1.2 equiv) portionwise over 5 minutes. After stirring for 2 hours at 0° C., the mixture was warmed to ambient temperature and stirred for an additional 2 hours. The mixture was treated with sodium bicarbonate (10 mL, aqueous saturated), poured into water (50 mL) and extracted with ethyl acetate (2×50 mL). The combined organic extracts were dried with sodium sulfate, filtered, concentrated in vacuo. The residue was purified by silica gel gradient chromatography (100:0 to 0:100; hexanes:ethyl acetate), providing the titled compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
745 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.